molecular formula C11H10N2O3S B2368936 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 330839-22-0

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2368936
CAS No.: 330839-22-0
M. Wt: 250.27
InChI Key: WFBFJACLEUTVGF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a unique combination of a methoxyphenyl group and a diazinane-4,6-dione core with a sulfanylidene substituent

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable thiol and a diazinane-4,6-dione precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives of the methoxyphenyl ring.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. it is likely that the compound interacts with molecular targets through its sulfanylidene and methoxyphenyl groups. These interactions could involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking. The specific pathways and targets would depend on the context in which the compound is used, such as in biological systems or materials science applications.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.

    2-(2-Methoxyphenoxy)-1-phenylethanol: Contains a methoxyphenyl group and is used in lignin model studies.

    4-(2-Methoxyphenyl)piperazin-1-ium salts: Similar methoxyphenyl group but different ionic properties.

Uniqueness

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of a methoxyphenyl group with a diazinane-4,6-dione core and a sulfanylidene substituent

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)17/h2-5H,6H2,1H3,(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBFJACLEUTVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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